

Application Notes and Protocols: Bromination of 1-(4-methyl-3-nitrophenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

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Abstract

This document provides a detailed experimental procedure for the synthesis of **2-bromo-1-(4-methyl-3-nitrophenyl)ethanone** via the alpha-bromination of 1-(4-methyl-3-nitrophenyl)ethanone. The protocol is designed for use in organic synthesis and drug development laboratories. Included are comprehensive methodologies, a summary of quantitative data, and visual representations of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

Alpha-bromo ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide range of pharmaceuticals and other biologically active molecules. Their utility stems from the presence of two reactive sites: the carbonyl group and the carbon-bromine bond, which allows for various nucleophilic substitution and elimination reactions. The target molecule, **2-bromo-1-(4-methyl-3-nitrophenyl)ethanone**, is a valuable building block in medicinal chemistry. This protocol outlines a reliable method for its preparation from 1-(4-methyl-3-nitrophenyl)ethanone.

Data Summary

The following table summarizes the key quantitative data for the starting material and the product.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical State
1-(4-methyl-3-nitrophenyl)ethanone	5333-27-7	C ₉ H ₉ NO ₃	179.17	Solid
2-bromo-1-(4-methyl-3-nitrophenyl)ethanone	22019-50-7	C ₉ H ₈ BrNO ₃	258.07	Solid

Note: Specific yield and melting point may vary depending on the reaction scale and purity of reagents.

Representative Spectroscopic Data

The following tables present representative spectroscopic data for the starting material and product, based on available information for structurally similar compounds.

1-(4-methyl-3-nitrophenyl)ethanone (Starting Material)

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 100 MHz)	IR (KBr, cm ⁻¹)	MS (m/z)
δ 8.25 (d, 1H)	δ 196.5 (C=O)	~1700 (C=O)	179 [M] ⁺
δ 7.95 (dd, 1H)	δ 148.5 (C-NO ₂)	~1530 (NO ₂)	164 [M-CH ₃] ⁺
δ 7.45 (d, 1H)	δ 138.9 (C-Ar)	~1350 (NO ₂)	133 [M-NO ₂] ⁺
δ 2.60 (s, 3H)	δ 134.9 (C-Ar)		
δ 2.50 (s, 3H)	δ 129.9 (C-Ar)		
δ 127.5 (C-Ar)			
δ 26.8 (CH ₃)			
δ 20.1 (Ar-CH ₃)			

2-bromo-1-(4-methyl-3-nitrophenyl)ethanone (Product)

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 100 MHz)	IR (KBr, cm ⁻¹)	MS (m/z)
δ 8.20 (d, 1H)	δ 190.0 (C=O)	~1705 (C=O)	257/259 [M] ⁺
δ 7.90 (dd, 1H)	δ 148.0 (C-NO ₂)	~1530 (NO ₂)	178 [M-Br] ⁺
δ 7.50 (d, 1H)	δ 139.5 (C-Ar)	~1350 (NO ₂)	132 [M-Br-NO ₂] ⁺
δ 4.40 (s, 2H)	δ 135.0 (C-Ar)		
δ 2.65 (s, 3H)	δ 130.5 (C-Ar)		
δ 128.0 (C-Ar)			
δ 30.5 (CH ₂ Br)			
δ 20.3 (Ar-CH ₃)			

Experimental Protocol

This protocol is adapted from established methods for the alpha-bromination of nitro-substituted acetophenones.

Materials:

- 1-(4-methyl-3-nitrophenyl)ethanone
- Bromine (Br_2)
- Chloroform (CHCl_3), anhydrous
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Sodium sulfite (Na_2SO_3), 10% aqueous solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Equipment for column chromatography (silica gel, solvents)

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.79 g (10 mmol) of 1-(4-methyl-3-nitrophenyl)ethanone in 30 mL of anhydrous chloroform.

- Cooling: Cool the solution to 0-5 °C using an ice bath.
- Addition of Bromine: While stirring vigorously, add a solution of 1.60 g (0.51 mL, 10 mmol) of bromine in 10 mL of anhydrous chloroform dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
- Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, carefully pour the reaction mixture into 50 mL of ice-cold water.
- Work-up:
 - Transfer the mixture to a separatory funnel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with 50 mL of 10% aqueous sodium sulfite solution (to remove excess bromine), 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- Characterization: Characterize the purified product by ^1H NMR, ^{13}C NMR, IR, and mass spectrometry. Determine the melting point and calculate the reaction yield.

Visualizations

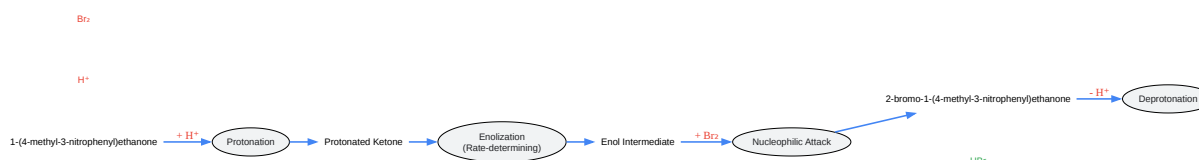
Experimental Workflow



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Caption: Experimental workflow for the bromination of 1-(4-methyl-3-nitrophenyl)ethanone.

Reaction Mechanism: Acid-Catalyzed Alpha-Bromination



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Caption: Mechanism of acid-catalyzed alpha-bromination of a ketone.

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